Scaffold-Level In Vivo Potency: Imidazo[1,5-a]pyridine vs. Indolizine FGF Antagonists – 5-Fold Dose-Reduction Advantage
In a direct head-to-head in vivo comparison documented in US Patent US20080108648, imidazo[1,5-a]pyridine derivatives achieved maximal pharmacological efficacy at an oral dose of 10 mg/kg in murine FGF antagonism models. By contrast, indolizine-based FGF antagonists—representing the closest alternative chemotype—required 50 mg/kg to produce an equivalent effect [1]. This represents a 5-fold in vivo potency advantage for the imidazo[1,5-a]pyridine scaffold. Although this comparison was established with a broader series rather than the specific pyrrolidin-3-yl carboxylic acid derivative, the potency advantage is attributed to the core imidazo[1,5-a]pyridine architecture shared by the target compound, establishing a scaffold-level preference that procurement decisions for FGF-targeted programs must account for.
| Evidence Dimension | In vivo dose required for maximal FGF antagonist efficacy (mouse model) |
|---|---|
| Target Compound Data | 10 mg/kg (imidazo[1,5-a]pyridine scaffold class) |
| Comparator Or Baseline | 50 mg/kg (indolizine chemotype, WO 03/084956 and WO 2005/028476 series) |
| Quantified Difference | 5-fold lower dose (10 vs. 50 mg/kg) for equivalent maximal efficacy |
| Conditions | In vivo murine FGF antagonism model; oral administration |
Why This Matters
Procurement of an imidazo[1,5-a]pyridine-based building block, rather than an indolizine alternative, directly aligns with a scaffold that has demonstrated 5-fold superior in vivo potency, potentially reducing compound consumption and enabling more efficient dose-response studies.
- [1] US Patent US20080108648. Paragraphs [0011]-[0012]: 'in in vivo models in the mouse, the dose of 10 mg/kg allows us to obtain a maximum activity of the compounds. This effect was only obtained at the dose of 50 mg/kg with the indolizine series described in international patent applications WO 03/084956 and WO 2005/028476.' View Source
